4-Hydroxynonanal

Description

Structure

3D Structure

Properties

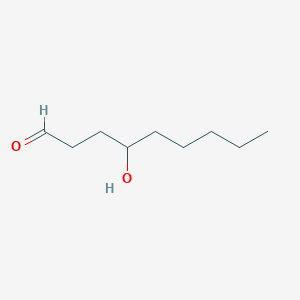

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-hydroxynonanal |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-6-9(11)7-5-8-10/h8-9,11H,2-7H2,1H3 |

InChI Key |

JKDRLGCUTJVKCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC=O)O |

Origin of Product |

United States |

Biogenesis and Metabolic Pathways of 4 Hydroxynonenal

Non-Enzymatic Formation of 4-Hydroxynonenal

Non-enzymatic generation of 4-HNE is largely driven by free radical-mediated lipid peroxidation, a chain reaction initiated by the attack of reactive oxygen species (ROS) on lipids containing carbon-carbon double bonds, particularly PUFAs. nih.govirb.hrmdpi.com

The non-enzymatic pathway begins with the abstraction of an allylic hydrogen atom from a PUFA by a free radical, generating a carbon-centered lipid radical (L•). irb.hr This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). irb.hr The LOO• can then abstract a hydrogen atom from another unsaturated lipid, propagating the chain reaction and yielding a new lipid radical and a lipid hydroperoxide (LOOH). irb.hr Omega-6 fatty acids, such as arachidonic acid and linoleic acid, are particularly susceptible to this process due to their bis-allylic sites. wikipedia.orgnih.govirb.hroup.comphysiology.org

Lipid hydroperoxides (LOOHs) formed during the initiation and propagation phases are relatively unstable and undergo further breakdown to generate secondary lipid peroxidation products, including reactive aldehydes like 4-HNE. nih.govnih.govmdpi.com The decomposition of hydroperoxides can occur through various mechanisms, including transition metal-catalyzed reactions (such as those involving iron), which can lead to the formation of alkoxyl radicals (LO•). nih.govmdpi.commdpi.com These alkoxyl radicals can then undergo fragmentation reactions, such as beta-scission, ultimately leading to the generation of α,β-unsaturated aldehydes like 4-HNE. nih.gov Specific precursors to 4-HNE derived from ω-6 PUFAs include 15-hydroperoxyeicosatetraenoic acid (15-HPETE) from arachidonic acid and 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid. wikipedia.orgoup.comphysiology.org

Enzymatic Generation of 4-Hydroxynonenal

Enzymatic pathways also contribute to the biogenesis of 4-HNE, primarily through the action of lipoxygenases. nih.govoup.comnih.govmdpi.com

Lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase (15-LOX) and 12-lipoxygenase (12-LOX), are involved in the enzymatic formation of 4-HNE. nih.govoup.comphysiology.orgresearchgate.net These enzymes catalyze the oxygenation of PUFAs, producing specific lipid hydroperoxides that serve as precursors to 4-HNE. oup.comphysiology.orgresearchgate.net For instance, 15-LOX can metabolize arachidonic acid and linoleic acid to 15-HPETE and 13-HPODE, respectively, which can then be converted to 4-HNE. wikipedia.orgoup.comphysiology.org While 15-LOX-1 and 15-LOX-2 are expressed in various human tissues, mice primarily express 12-LOX. nih.gov The activity of LOX enzymes facilitates the oxygenation and degradation of ω-6 PUFAs, contributing to 4-HNE production. oup.com

While the primary enzymatic route to 4-HNE involves lipoxygenases, some research suggests potential involvement of Cytochrome P450 (CYP) enzymes in lipid peroxidation processes that could indirectly contribute to 4-HNE biogenesis. irb.hrmdpi.comfrontiersin.org CYP enzymes are known to activate oxygen and can participate in the formation of various oxygen complexes and radicals that may initiate or propagate lipid peroxidation. mdpi.comnih.gov Additionally, studies investigating 4-HNE-induced oxidative stress have observed an increase in Cytochrome P450 2E1 (CYP2E1) activity and expression, suggesting a potential interplay, although the direct role of CYP enzymes in generating 4-HNE is less extensively characterized compared to lipoxygenases. nih.gov

Endogenous Metabolism and Detoxification of 4-Hydroxynonenal

Cells possess efficient mechanisms to metabolize and detoxify 4-HNE, thereby controlling its intracellular concentration and mitigating its potential toxicity. wikipedia.orgmdpi.comnih.govarvojournals.orgresearchgate.net The primary detoxification pathways involve enzymatic conjugation and enzymatic reduction or oxidation. wikipedia.orgmdpi.comnih.govresearchgate.net

A major route of 4-HNE elimination is its conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). wikipedia.orgmdpi.comnih.govarvojournals.orgresearchgate.nethmdb.canih.govnih.gov This reaction, a Michael addition to the α,β-unsaturated carbonyl, forms a more water-soluble conjugate, GS-HNE. wikipedia.orgresearchgate.nethmdb.ca Among the human GST isoforms, hGSTA4-4 and hGST5.8 exhibit particularly high affinity and efficiency in conjugating 4-HNE. wikipedia.orgtandfonline.com The formation of GS-HNE is considered a crucial step in the detoxification process. researchgate.net GS-HNE is then actively transported out of the cell, largely mediated by proteins like Ral-interacting GTPase activating protein (RLIP76, also known as Ral-binding protein 1) and Multidrug Resistance Protein 1 (MRP1). wikipedia.orgtandfonline.comnih.gov

Aldehyde Dehydrogenase (ALDH) Mediated Oxidation to 4-Hydroxy-2-nonenoic Acid

Aldehyde dehydrogenases (ALDHs) represent a significant enzymatic pathway for the detoxification of 4-HNE mdpi.comnih.govresearchgate.net. These enzymes catalyze the oxidation of the aldehyde group of 4-HNE to a less reactive carboxylic acid, 4-hydroxy-2-nonenoic acid (4-HNA) mdpi.commdpi.comnih.gov. This conversion is considered a detoxification step as 4-HNA is generally less toxic than 4-HNE mdpi.com.

The ALDH superfamily in humans consists of 19 isoenzymes with varying tissue distribution and substrate specificities mdpi.com. Several ALDH isoforms are involved in the metabolism of 4-HNE and other endogenous and exogenous aldehydes mdpi.comresearchgate.netmdpi.com. Notably, ALDH2 and ALDH3A1 have been reported to exhibit high catalytic efficiency for 4-HNE detoxification compared to some other isoforms, such as class 1 ALDH nih.govacs.org. ALDH2 is primarily localized in the mitochondria and plays a significant role in 4-HNE metabolism, particularly under conditions of disease mdpi.comnih.gov. ALDH3A1 is found in the plasma membrane and cytosol and is also involved in the oxidative metabolism of 4-HNE nih.govnih.gov. Studies have shown that ALDH2 has the highest catalytic efficiency among the three most studied human ALDH isoforms (ALDH1A1, ALDH2, and ALDH3A1) for the oxidation of 4-HNE acs.org. ALDH1A1 also exhibits significant activity with 4-HNE, while ALDH3A1 shows activity specifically with 4-HNE acs.org.

ALDH activity is a major determinant of intracellular 4-HNE levels mdpi.commdpi.comnih.govresearchgate.netoncotarget.com. Higher ALDH activity leads to increased oxidation of 4-HNE to 4-HNA, thereby reducing the intracellular concentration of the reactive aldehyde mdpi.comnih.govresearchgate.netoncotarget.com. Overexpression of ALDH has been shown to be protective against the deleterious effects of 4-HNE mdpi.com. Conversely, decreased ALDH activity, which can occur in certain pathological conditions or due to inactivation by 4-HNE itself, can lead to increased intracellular 4-HNE levels mdpi.comresearchgate.net. For instance, 4-HNE can inactivate ALDH, and reduced ALDH levels have been observed in some pathological hearts mdpi.com. ALDH2 activation has been found to be beneficial in several pathological conditions by decreasing 4-HNE levels mdpi.com. The expression and activity of ALDH2 are considered potential therapeutic targets for reducing the impact of 4-HNE in various diseases mdpi.com.

Aldose Reductase (AR) Mediated Reduction to 4-Hydroxynonanol (1,4-dihydroxynonene)

Another significant metabolic pathway for 4-HNE is its reduction to 4-hydroxynonanol (also referred to as 1,4-dihydroxynonene or DHN) mdpi.comnih.govnih.gov. This reaction is catalyzed by aldose reductase (AR), an enzyme that utilizes NADPH as a cofactor aging-us.com. This reductive pathway also contributes to the detoxification of 4-HNE mdpi.comoncotarget.com. AR is not inactivated during the catalysis of 4-HNE and its activity and expression can be enhanced in disease states researchgate.net.

Glutathione S-Transferase (GST) Mediated Conjugation to Glutathione

Glutathione S-transferases (GSTs) play a critical role in the detoxification of 4-HNE by catalyzing its conjugation with reduced glutathione (GSH) mdpi.comnih.govnih.govnih.govresearchgate.net. This reaction forms a glutathione S-conjugate of 4-HNE (GS-HNE) mdpi.comnih.govresearchgate.net. The conjugation with GSH is a major mechanism for reducing the toxicity of 4-HNE mdpi.comnih.govresearchgate.net. GSTs are considered major determinants of cellular 4-HNE levels mdpi.comnih.govresearchgate.netmdpi.com.

The cytosolic GST family in humans comprises several classes and isoforms mdpi.com. Among these, the alpha-class GSTs are particularly abundant in tissues exposed to high levels of reactive oxygen species and are known to be involved in the detoxification of oxidative stress products nih.gov. The GSTA4-4 isoform exhibits remarkable chemoselectivity and high catalytic efficiency towards 4-HNE nih.govacs.orgsci-hub.senih.gov. GSTA4-4 is considered to be selective for the GSH conjugation of lipid peroxidation products like 4-HNE nih.gov. While GSTA1-1 is a more promiscuous enzyme, GSTA4-4 demonstrates much higher substrate specificity and catalytic efficiency towards alkenal substrates such as 4-HNE nih.gov. Studies have shown that GSTA4-4 has a higher affinity for 4-HNE compared to other xenobiotics mdpi.com. Despite its high substrate chemoselectivity, GSTA4-4 exhibits negligible stereoselectivity towards the enantiomers of 4-HNE, effectively detoxifying the racemic mixture produced biologically nih.govacs.orgnih.govpdbj.org.

The glutathione conjugate of 4-HNE (GS-HNE) can undergo further metabolic transformations mdpi.comresearchgate.netmdpi.com. One such transformation is the reduction of GS-HNE to glutathionyl-1,4-dihydroxynonene (GS-DHN), a reaction that can be catalyzed by aldose reductase arvojournals.orgresearchgate.netmdpi.comresearchgate.net. The loss of GS-HNE efflux from cells can potentially lead to its further metabolism via this reductive pathway researchgate.net. GS-HNE can also be oxidized to glutathionyl-4-hydroxy-2-nonenoic acid researchgate.net. These conjugates and their further metabolites are generally more polar than 4-HNE and can be transported out of the cell for excretion mdpi.commdpi.comarvojournals.org. The transport of GS-HNE out of the cell is an ATP-dependent process mdpi.comarvojournals.org. Further processing of glutathione conjugates can occur via the mercapturic acid pathway, which involves the sequential action of enzymes to yield mercapturic acid derivatives that are then excreted, primarily in urine mdpi.comfrontiersin.org.

Table 1 summarizes the primary metabolic pathways of 4-HNE and the enzymes involved.

| Metabolic Pathway | Enzyme(s) Involved | Product(s) |

| Oxidation | Aldehyde Dehydrogenase (ALDH) isoforms (e.g., ALDH2, ALDH3A1) | 4-Hydroxy-2-nonenoic acid (4-HNA) |

| Reduction | Aldose Reductase (AR) | 4-Hydroxynonanol (1,4-dihydroxynonene, DHN) |

| Conjugation with Glutathione | Glutathione S-Transferase (GST) isoforms (e.g., GSTA4-4) | Glutathione S-conjugate of 4-HNE (GS-HNE) |

| Further Metabolism of GSH Conjugates | Aldose Reductase (for reduction), other enzymes involved in Mercapturic Acid Pathway | Glutathionyl-1,4-dihydroxynonene (GS-DHN), Mercapturic Acid derivatives |

Table 2 provides examples of the catalytic efficiency of different human ALDH isoforms towards 4-HNE.

| Human ALDH Isoform | Catalytic Efficiency towards 4-HNE | Reference |

| ALDH2 | Highest | acs.org |

| ALDH1A1 | Significant | acs.org |

| ALDH3A1 | Activity observed | acs.org |

Table 3 illustrates the relative activity of GSTA4-4 compared to other GST isoforms with 4-HNE as a substrate.

| GST Isoform | Activity towards 4-HNE (relative) | Reference |

| GSTA4-4 | High | nih.govacs.orgsci-hub.senih.gov |

| GSTA1-1 | Significantly lower | nih.govacs.orgnih.gov |

Role of Transporters in 4-Hydroxynonenal Conjugate Efflux (e.g., RLIP76/RalBP1)

4-Hydroxynonenal (4-HNE), a major α,β-unsaturated hydroxyalkenal product of lipid peroxidation, is highly reactive and can form adducts with proteins, nucleic acids, and lipids. mdpi.comfrontierspartnerships.org To mitigate its toxicity, cells primarily metabolize 4-HNE through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), particularly GSTA4-4 and hGST5.8. frontierspartnerships.orgfrontierspartnerships.orgtandfonline.comdiabetesjournals.org The resulting conjugate, S-(4-hydroxy-2-nonenal)glutathione (GS-HNE), is less reactive but can inhibit GSTs, necessitating its removal from the cell to sustain detoxification pathways. frontierspartnerships.orgtandfonline.com

The efflux of GS-HNE from cells is primarily mediated by ATP-dependent transporters. While ATP-binding cassette (ABC) transporters like MRP1 were initially considered major players in the transport of GSH conjugates, including GS-HNE, subsequent research has identified RLIP76 (Ral-interacting protein of 76 kDa), also known as RalBP1 (Ral-binding protein 1), as the major transporter responsible for GS-HNE efflux in human and rodent tissues. frontierspartnerships.orgtandfonline.comnih.govnih.gov Studies using RLIP76 knockout mice have shown a significant reduction (over 80%) in the ability to transport glutathione-electrophile conjugates (GS-E), including GS-HNE, indicating a dominant role for RLIP76 in this process. tandfonline.comdiabetesjournals.org

RLIP76 is a multifunctional protein encoded by the RALBP1 gene. mdpi.comgenecards.org It functions as a stress-protective ATPase and is involved in the mercapturic acid pathway, coupling clathrin-dependent endocytosis with the efflux of glutathione-electrophile conjugates. mdpi.comnih.gov RLIP76 catalyzes the ATP-dependent transport of various glutathione conjugates, as well as some cationic amphiphilic drugs like doxorubicin. frontierspartnerships.orgnih.gov Functional reconstitution studies with purified RLIP76 in proteoliposomes have demonstrated ATP-dependent, saturable transport of GS-HNE against a concentration gradient. frontierspartnerships.org The transport exhibits Michaelis-Menten kinetics with specific Km values for both ATP and GS-HNE. frontierspartnerships.org

The coordinated action of GSTs and RLIP76 is crucial for efficiently regulating intracellular 4-HNE levels. frontierspartnerships.orgfrontierspartnerships.orgtandfonline.com Following mild oxidative or radiation stress, which can increase 4-HNE levels, a rapid and transient induction of both hGST5.8 and RLIP76 is observed. frontierspartnerships.orgtandfonline.com This induction leads to an accelerated formation and efflux of GS-HNE, helping to restore intracellular 4-HNE concentrations to basal levels. frontierspartnerships.orgtandfonline.com Cells with induced RLIP76 show enhanced efflux of GS-HNE and acquire resistance to 4-HNE- or H2O2-induced apoptosis. frontierspartnerships.org Blocking RLIP76-mediated transport of GS-HNE, for instance, by using anti-RLIP76 antibodies, leads to the accumulation of GS-HNE and consequently increased intracellular 4-HNE, exacerbating the apoptotic effects of 4-HNE. frontierspartnerships.orgnih.govarvojournals.orgnih.gov

Research findings highlight the importance of RLIP76 in cellular defense against oxidative stress and lipid peroxidation by facilitating the removal of the toxic 4-HNE conjugate. frontierspartnerships.orgarvojournals.org Its role in regulating intracellular 4-HNE concentrations also influences 4-HNE-mediated signaling pathways involved in processes such as apoptosis, differentiation, and cell cycle regulation. frontierspartnerships.orgfrontierspartnerships.orgnih.gov

Kinetic Parameters of GS-HNE Transport by RLIP76

| Substrate | Km Value | Vmax Value (nmol/min per mg protein) | Reference |

| ATP | 1.4 mM | - | frontierspartnerships.org |

| GS-HNE | 2.5 mM (in vitro) | 1.4 ± 0.1 | frontierspartnerships.org |

| GS-HNE | 8.4 µM (in HLE B-3 cells) | - | nih.gov |

Note: Km values can vary depending on the experimental system (e.g., reconstituted proteoliposomes vs. cell membrane vesicles).

Studies in RLIP76 knockout mice have further demonstrated the physiological significance of this transporter, showing increased levels of both 4-HNE and GS-HNE in liver tissue compared to wild-type mice. nih.gov This underscores the critical role of RLIP76 in the in vivo disposition of these lipid peroxidation products. nih.gov

Molecular Mechanisms of 4 Hydroxynonenal Action

Covalent Modification of Biomolecules by 4-Hydroxynonenal Adducts

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated hydroxyalkenal produced during the peroxidation of ω-6 polyunsaturated fatty acids. wikipedia.orgnih.gov Its electrophilic nature is conferred by three functional groups: a carbon-carbon double bond, a carbonyl group, and a hydroxyl group. nih.gov This reactivity allows 4-HNE to form covalent adducts with various biological macromolecules, including proteins and DNA, thereby altering their structure and function. nih.govplos.org These interactions are central to the role of 4-HNE as a signaling molecule and a mediator of cellular damage.

The modification of proteins is a primary mechanism through which 4-HNE exerts its biological effects. nih.gov The aldehyde readily reacts with nucleophilic amino acid residues on proteins, leading to post-translational modifications that can profoundly impact cellular processes. nih.gov The two principal reactions through which 4-HNE forms adducts with proteins are Michael addition and Schiff base formation. wikipedia.orgresearchgate.net

The most common mechanism for 4-HNE adduction to proteins is through a Michael or 1,4-conjugate addition. wikipedia.org This reaction involves the nucleophilic attack by the side chains of specific amino acids on the electrophilic β-carbon (C3) of the α,β-unsaturated aldehyde. The primary targets for this reaction are the sulfhydryl group of cysteine and the imidazole (B134444) group of histidine, followed by the ε-amino group of lysine (B10760008). wikipedia.orgnih.gov The general order of reactivity for Michael addition is Cysteine > Histidine > Lysine. nih.gov This type of covalent modification introduces a carbonyl group into the protein structure, which can lead to further reactions or structural changes. wikipedia.org

| Amino Acid Residue | Nucleophilic Group | Reactivity Rank | Resulting Adduct |

|---|---|---|---|

| Cysteine | Thiol (-SH) | 1 (Highest) | Thioether linkage |

| Histidine | Imidazole Ring | 2 | Covalent bond to nitrogen in the imidazole ring |

| Lysine | ε-Amino (-NH2) | 3 | Secondary amine linkage |

A second mechanism of protein modification by 4-HNE is the formation of a Schiff base. This reaction is a condensation between the carbonyl group (C1) of 4-HNE and a primary amino group, resulting in an imine product with the loss of a water molecule. uab.edu The primary target for this reaction is the ε-amino group of lysine residues. wikipedia.orguab.edu Arginine has also been identified as a target for 4-HNE, with Schiff base formation being a potential reaction mechanism. wikipedia.orgnih.gov However, the modification of arginine can also lead to other complex adducts, such as pyrrole (B145914) derivatives. uab.edu Compared to Michael addition, Schiff base formation is generally considered a less predominant pathway for 4-HNE adduction. nih.gov

The covalent adduction of 4-HNE to amino acid residues can significantly alter the structure, function, and stability of proteins. These modifications can induce conformational changes that affect the protein's tertiary structure, potentially exposing new surfaces or burying active sites. nih.govplos.org The functional consequences of this adduction are diverse and depend on the specific protein and the location of the modified residue.

Modification can occur directly at an enzyme's catalytic site, leading to inhibition of its activity. nih.gov Alternatively, adduction at a site distant from the active center can allosterically modulate the protein's function. nih.gov For example, 4-HNE modification of liver fatty acid-binding protein (L-FABP) was found to diminish its ligand-binding capacity and alter the protein's thermal stability. plos.org Furthermore, the addition of 4-HNE can block enzymatic cleavage sites, as has been observed with trypsin, which is prevented from cleaving at modified lysine residues. uab.edu Ultimately, the accumulation of 4-HNE-protein adducts can lead to protein aggregation, unfolding, and increased susceptibility to degradation by the proteasome, contributing to impaired cellular homeostasis. nih.gov

Research has identified numerous specific protein targets for 4-HNE, revealing its role in modulating key cellular signaling pathways.

KEAP1 (Kelch-like ECH-associated protein 1): KEAP1 is a critical sensor for oxidative stress and a repressor of the transcription factor Nrf2. 4-HNE modifies several highly reactive cysteine residues on KEAP1, notably Cys151. This alkylation induces a conformational change in KEAP1, leading to the dissociation of Nrf2. Once released, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxification genes.

HSP70 (Heat Shock Protein 70): HSP70 is a molecular chaperone crucial for protein folding and cellular stress responses. 4-HNE has been shown to form adducts with HSP70. This modification can impair the chaperone's protein refolding efficiency and reduce its affinity for ATP, thereby compromising its protective functions within the cell.

Dicer: While listed as a potential target for modification, specific details on the adduction sites and functional consequences of 4-HNE interaction with the Dicer protein, an essential enzyme in the RNA interference pathway, are not as extensively characterized as for other proteins in the available scientific literature.

VDAC2 (Voltage-Dependent Anion Channel 2): VDAC2 is a protein in the outer mitochondrial membrane that regulates the passage of ions and metabolites. The cysteine residue Cys210 of VDAC2 is particularly sensitive to modification by 4-HNE. This adduction is proposed to trigger ferroptosis, a form of programmed cell death, by altering mitochondrial membrane permeability and function.

| Protein Target | Key Adduction Site(s) | Functional Impact of Adduction |

|---|---|---|

| KEAP1 | Cysteine (e.g., Cys151) | Conformational change, release of Nrf2, and activation of the antioxidant response. |

| HSP70 | Cysteine | Reduced protein refolding efficiency and decreased affinity for ATP. |

| Dicer | Not well-characterized | Not well-characterized |

| VDAC2 | Cysteine (Cys210) | Altered mitochondrial membrane permeability, proposed trigger for ferroptosis. |

In addition to proteins, 4-HNE can also react with DNA, leading to genotoxic effects. nih.gov The primary targets for 4-HNE in DNA are the nitrogen atoms in the purine (B94841) bases. The most well-characterized reaction is the Michael addition of 4-HNE to the N2-amino group of deoxyguanosine (dG). This reaction is followed by a cyclization step, resulting in the formation of stable 1,N2-propano-dG exocyclic adducts. researchgate.net

These DNA adducts can distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription. The formation of these lesions is a source of genomic instability and can lead to mutations if not repaired. The genotoxic consequences of 4-HNE exposure include the induction of chromosomal aberrations and an increased mutation rate in various cell types. The cellular detoxification machinery, particularly conjugation with glutathione (B108866), plays a major protective role by trapping 4-HNE before it can reach and damage nuclear DNA. researchgate.net

Lipid Adduction and Propagation of Oxidative Damage

4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated from the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs), such as arachidonic acid and linoleic acid, which are common components of cell membranes. wikipedia.orgnih.govnih.gov The formation of 4-HNE is a hallmark of lipid peroxidation, a process that can be initiated by reactive oxygen species (ROS) through a free radical chain reaction mechanism. mdpi.commdpi.com Once formed, 4-HNE is not merely a terminal, toxic byproduct; it is a potent electrophile that can react with various biomolecules, including lipids, thereby propagating and amplifying the initial oxidative damage. nih.govnih.gov

The propagation of oxidative damage occurs as 4-HNE itself can initiate secondary lipid peroxidation reactions. nih.govspandidos-publications.com The process of lipid peroxidation involves three main stages: initiation, propagation, and termination. In the propagation phase, a single initiation event can lead to the generation of multiple lipid hydroperoxide molecules through a self-perpetuating chain of events. nih.gov The lipid peroxyl radicals formed during this process can abstract a hydrogen atom from a neighboring PUFA, creating a new carbon-centered radical and continuing the chain reaction. nih.govnih.gov 4-HNE can contribute to this cascade, leading to further damage to biological membranes. spandidos-publications.com

4-HNE can form covalent adducts with the nucleophilic groups of various biomolecules. nih.gov While its reactions with proteins are most extensively studied, 4-HNE also forms adducts with lipids, particularly phospholipids (B1166683) that contain primary amino groups, such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS). The reaction typically involves the formation of a Schiff base with the amino group of the phospholipid headgroup. These modifications can alter the structure and function of cell membranes, affecting their fluidity, permeability, and the activity of membrane-bound proteins.

Furthermore, the interaction of 4-HNE with other lipids can influence broader metabolic pathways. For instance, studies have shown that 4-HNE can impact cholesterol metabolism. nih.govmdpi.com Cholesterol itself can be susceptible to peroxidation, and its interaction with lipid aldehydes like 4-HNE may contribute to cellular damage. nih.gov In placental tissues, exposure to 4-HNE has been found to increase the expression of Acetyl-CoA Acetyltransferase 1 (ACAT1), an enzyme that converts free cholesterol into cholesterol esters for storage. nih.govmdpi.com This suggests a mechanism where 4-HNE could influence cholesterol sequestration to potentially mitigate further placental damage from lipid peroxidation. nih.gov

Table 1: Examples of Lipid Molecules and Pathways Affected by 4-HNE Adduction

| Lipid/Lipid Class | Type of Interaction/Effect | Potential Consequence |

|---|---|---|

| Phosphatidylethanolamine (PE) | Forms covalent adducts (Schiff base) with the primary amino group. acs.org | Altered membrane structure and function. |

| Phosphatidylserine (PS) | Forms covalent adducts with the primary amino group. | Disruption of membrane integrity and signaling roles of PS. |

| Cholesterol | Increases expression of ACAT1, which esterifies cholesterol. nih.govmdpi.com | Increased cholesterol storage, potentially limiting further peroxidation. nih.gov |

Non-Covalent Interactions and Receptor-Mediated Effects of 4-Hydroxynonenal

Beyond its role in direct covalent damage, 4-HNE is now well-established as a critical signaling molecule that can modulate a wide array of cellular pathways, often through interactions with cell surface and intracellular receptors. mdpi.comtandfonline.comnih.gov While many of these interactions are initiated by the covalent adduction of 4-HNE to the receptor protein or its partners, these modifications can trigger complex downstream signaling cascades that are typically associated with ligand-receptor binding. tandfonline.comnih.gov This allows 4-HNE to act as a "second messenger" of oxidative stress, translating the chemical event of lipid peroxidation into specific cellular responses. mdpi.com

A prominent example of 4-HNE's receptor-mediated effects is its interaction with the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR is a tyrosine kinase receptor that plays a fundamental role in regulating cell growth, proliferation, and differentiation. nih.gov Studies have shown that 4-HNE can activate the EGFR-mediated signaling pathway in the absence of its natural ligands, like EGF. nih.gov This ligand-independent activation leads to the stimulation of downstream pathways, including the ERK and Akt signaling cascades, which can promote cell proliferation. nih.gov This response is considered a defense mechanism, where low concentrations of 4-HNE act as a sensor for oxidative stress, evoking protective signaling. nih.gov

4-HNE also plays a role in signaling pathways related to apoptosis, or programmed cell death. It can induce apoptosis in various cell types through the activation of the death receptor Fas. tandfonline.comnih.gov This activation by 4-HNE initiates an apoptotic signaling cascade that is distinct from the canonical pathway, as it does not appear to involve the formation of the Death-Inducing Signaling Complex (DISC). tandfonline.com

Furthermore, 4-HNE has been shown to modulate a variety of other key signaling pathways implicated in cellular stress responses, proliferation, and inflammation. These include:

Nuclear Factor-kappa B (NF-κB): 4-HNE can regulate the activation of NF-κB, a critical transcription factor involved in inflammatory responses. researchgate.net

Nrf2/KEAP1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. 4-HNE can activate this pathway by forming adducts with Keap1, a repressor protein of Nrf2. mdpi.com This disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and initiate the expression of protective antioxidant genes. mdpi.com

MAPK Pathways: 4-HNE can activate mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, which are involved in cellular responses to stress. nih.govresearchgate.net

PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. 4-HNE can have dual effects, either activating Akt by inhibiting phosphatases like PTEN or inhibiting it through direct adduction or activation of other phosphatases like PP2A. nih.gov

The ability of 4-HNE to interact with and modulate these receptor-mediated and signaling pathways highlights its complex role in cell biology, functioning not just as a damaging agent but also as a sophisticated regulator of cellular responses to oxidative stress. mdpi.comtandfonline.com

Table 2: Receptors and Signaling Pathways Modulated by 4-Hydroxynonenal

| Receptor/Pathway | Mode of Action by 4-HNE | Downstream Cellular Effect |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Ligand-independent activation. nih.gov | Activation of proliferative and survival pathways (ERK, Akt). nih.gov |

| Fas Death Receptor | Activation of the receptor, independent of DISC formation. tandfonline.com | Induction of apoptosis. tandfonline.com |

| Nrf2/KEAP1 Pathway | Covalent modification of KEAP1, leading to Nrf2 release and activation. mdpi.com | Upregulation of antioxidant and cytoprotective genes. mdpi.com |

| NF-κB Pathway | Modulation of NF-κB activation. researchgate.net | Regulation of inflammatory and immune responses. researchgate.net |

| PI3K/Akt Pathway | Can either activate or inhibit the pathway depending on context. nih.gov | Regulation of cell survival, growth, and proliferation. nih.gov |

Cellular and Subcellular Effects of 4 Hydroxynonenal

Modulation of Cellular Signaling Pathways by 4-Hydroxynonenal

4-Hydroxynonenal is a reactive aldehyde that can act as a signaling molecule, influencing a variety of intracellular pathways that govern cell fate, inflammation, and antioxidant responses.

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial in transducing extracellular signals into cellular responses. researchgate.net 4-HNE has been shown to modulate these pathways, often in a context-dependent manner.

Research indicates that 4-HNE can lead to the activation of both ERK and p38 MAPK pathways. For instance, in murine macrophages, 4-HNE-induced production of matrix metalloproteinase-9 (MMP-9) is mediated by the activation of ERK and p38 MAPK. nih.gov The activation of these pathways is a key step in the cellular response to stressors. wustl.edumdpi.com While ERK is often associated with cell survival and proliferation, the JNK and p38 pathways are primarily activated by stress stimuli like inflammatory cytokines and UV radiation, leading to responses such as inflammation and apoptosis. researchgate.netmdpi.comnih.gov The specific effect of 4-HNE on JNK can vary, but like other MAPKs, it is a target for modulation by this aldehyde.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. nih.govyoutube.com The effect of 4-HNE on NF-κB activity is notably concentration-dependent. nih.gov At low, physiologically relevant concentrations (0.1–1 µM), 4-HNE can activate the NF-κB pathway. nih.gov This activation occurs through the formation of adducts with IκB kinase (IKK) and the inhibitor of NF-κB (IκB), leading to the nuclear translocation of NF-κB and the expression of pro-inflammatory genes. nih.gov

Conversely, at higher concentrations (2.5–50 µM), 4-HNE has been shown to inhibit IKK, which represses both basal and inducible NF-κB activity. nih.gov This dual regulatory role highlights 4-HNE's capacity to either promote or suppress inflammatory signaling depending on the cellular context and the level of oxidative stress. nih.govnih.gov

Table 1: Concentration-Dependent Effects of 4-HNE on NF-κB Signaling

| 4-HNE Concentration | Effect on NF-κB Pathway | Mechanism |

|---|---|---|

| Low (0.1–1 µM) | Activation | Forms adducts with IKK and IκB, promoting NF-κB activity. nih.gov |

| High (2.5–50 µM) | Inhibition | Inhibits IKKs, repressing basal and inducible NF-κB activity. nih.gov |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). nih.govmdpi.com 4-HNE is a known activator of the Nrf2/ARE pathway. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1). nih.gov As an electrophilic molecule, 4-HNE can form covalent adducts with specific cysteine residues on KEAP1. nih.govresearchgate.net This modification disrupts the KEAP1-Nrf2 complex, preventing the degradation of Nrf2. researchgate.net The stabilized Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of target genes, and initiates their transcription. nih.govnih.gov This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and thioredoxin reductase, bolstering the cell's antioxidant defenses against oxidative injury. nih.govmdpi.comnih.gov

The AKT pathway, also known as the Protein Kinase B (PKB) pathway, is a critical signaling cascade involved in cell survival, growth, and metabolism. nih.govwikipedia.orgthermofisher.com Similar to its effects on the NF-κB pathway, 4-HNE exhibits a dual modulatory role on AKT signaling. nih.gov

4-HNE can activate AKT by inhibiting Phosphatase and Tensin Homolog (PTEN), a key negative regulator of the pathway. nih.gov However, it can also inhibit AKT signaling. This inhibition can occur through the formation of direct covalent adducts with the AKT protein itself, which can reduce its sensitivity to phosphorylation and decrease its kinase activity. nih.govresearchgate.net This impairment of AKT signaling has been observed to disrupt downstream processes, such as insulin-dependent signaling. researchgate.net The ultimate effect of 4-HNE on the AKT pathway can therefore vary depending on the specific cellular environment and other influencing factors. nih.gov

Impact of 4-Hydroxynonenal on Organelle Function

The reactivity of 4-HNE allows it to interact with and impair the function of various subcellular organelles, with mitochondria being a primary target.

Mitochondria are central to cellular energy production and are also a major site of reactive oxygen species (ROS) generation. researchgate.net They are particularly vulnerable to the damaging effects of 4-HNE. mdpi.com The accumulation of 4-HNE can lead to severe mitochondrial dysfunction and disrupt cellular bioenergetics. nih.govtandfonline.com

Key impacts of 4-HNE on mitochondria include:

Impaired Respiration: 4-HNE directly inhibits the activity of mitochondrial respiratory chain complexes, particularly Complex I and Complex V (ATP synthase), leading to reduced oxygen consumption and decreased ATP production. mdpi.comnih.govtandfonline.com

Increased Oxidative Stress: 4-HNE treatment can augment the production of mitochondrial ROS, creating a vicious cycle of oxidative damage. nih.gov

Protein Adduction: 4-HNE forms adducts with numerous mitochondrial proteins, including enzymes involved in the electron transport chain and antioxidant systems (e.g., thioredoxin), impairing their function. nih.govtandfonline.comnih.gov

Altered Mitochondrial Dynamics: The aldehyde can affect the balance of mitochondrial fission and fusion proteins, leading to changes in the mitochondrial network structure, such as fragmentation. mdpi.comtandfonline.com

This cascade of events compromises the cell's energy production, increases oxidative stress, and can ultimately trigger pathways leading to cell death. nih.govtandfonline.com

Table 2: Impact of 4-HNE on Key Mitochondrial Parameters

| Mitochondrial Parameter | Effect of 4-HNE | Consequence |

|---|---|---|

| Oxygen Consumption | Decrease | Impaired cellular respiration. nih.gov |

| ATP Production | Decrease | Bioenergetic crisis. tandfonline.com |

| Mitochondrial ROS | Increase | Exacerbated oxidative stress. nih.gov |

| Membrane Potential | Decrease | Compromised mitochondrial integrity and function. mdpi.comnih.gov |

| Respiratory Chain Complex Activity | Inhibition (e.g., Complex I, V) | Reduced efficiency of the electron transport chain. mdpi.comtandfonline.com |

| Mitochondrial Dynamics | Altered (e.g., fragmentation) | Disrupted mitochondrial network. mdpi.comtandfonline.com |

Endoplasmic Reticulum Stress Induction

4-Hydroxynonenal (4-HNE), a major product of lipid peroxidation, is a known mediator of oxidative stress, which can impact various cellular organelles, including the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress. High-fat diets, which can increase the production of reactive oxygen species and subsequently 4-HNE, have been shown to activate ER stress markers and apoptotic signaling pathways in hypothalamic neurons. This suggests a link between lipid peroxidation products like 4-HNE and the induction of ER stress, contributing to cellular dysfunction and apoptosis.

Lysosomal Integrity and Function Alterations

4-HNE significantly impairs the integrity and function of lysosomes, which are critical for cellular waste disposal and recycling. nih.gov Research in primary cortical neurons has demonstrated that 4-HNE exposure leads to an early impairment of the autophagy-lysosome pathway. nih.gov

Key alterations include:

Elevated Lysosomal pH: 4-HNE causes an increase in the internal pH of lysosomes, which disrupts the acidic environment necessary for the activity of degradative enzymes. nih.gov

Reduced Enzymatic Activity: The compound decreases protein substrate hydrolysis and the activity of key lysosomal enzymes such as cathepsin B. nih.gov

Decreased Protein Levels: Exposure to 4-HNE results in reduced levels of Lysosome-Associated Membrane Protein 2a (LAMP2a), a protein essential for chaperone-mediated autophagy, a process that removes damaged proteins. nih.gov

Accumulation of Substrates: Consequently, cells treated with 4-HNE show an accumulation of proteins, like K63-linked polyubiquitinated proteins, that are normally targeted for lysosomal degradation. nih.gov

This early-onset lysosomal dysfunction caused by 4-HNE can lead to the accumulation of damaged proteins and organelles, ultimately contributing to neuronal cell death. nih.gov Severe disruption and loss of lysosomal integrity can trigger necrotic cell death.

4-Hydroxynonenal-Induced Cellular Responses

Apoptosis and Necroptosis Induction Mechanisms

4-HNE is a potent modulator of programmed cell death, capable of inducing both apoptosis and necroptosis through multiple signaling pathways. Its action is often concentration-dependent, with higher concentrations promoting cell death.

Apoptosis: 4-HNE triggers apoptosis via both extrinsic and intrinsic pathways:

Extrinsic Pathway: In HepG2 cells, 4-HNE can induce the Fas-mediated apoptosis pathway. This activation proceeds through a signaling cascade involving Apoptosis signal-regulating kinase 1 (ASK1), c-Jun N-terminal kinase (JNK), and ultimately, the executioner caspase-3.

Intrinsic (Mitochondrial) Pathway: 4-HNE can directly affect mitochondrial integrity. The oxidation of cardiolipin, a key mitochondrial membrane phospholipid, can generate 4-HNE and is a necessary step for intrinsic apoptosis. This pathway also involves the activation of the tumor suppressor protein p53 and its downstream targets, such as the pro-apoptotic protein Bax. The anti-apoptotic protein Bcl-2 has been shown to protect cells from HNE-induced apoptosis.

Caspase Activation: A central feature of HNE-induced apoptosis is the activation of the caspase cascade. Studies have shown that HNE treatment leads to the time- and dose-dependent activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. This activation is linked to the cellular redox status, particularly the depletion of intracellular glutathione (GSH).

Necroptosis: Beyond apoptosis, 4-HNE has been identified as an inducer of necroptosis, a form of programmed necrosis. In cardiomyocytes, 4-HNE promotes necroptosis by directly interacting with and stabilizing Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). It achieves this by suppressing the K48-linked polyubiquitination of RIPK1, which would normally mark it for degradation. The stabilization of RIPK1 leads to the activation of the necroptotic pathway, involving RIPK3 and the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).

| Cell Death Mechanism | Key Proteins/Pathways Involved | Description of 4-HNE's Role |

|---|---|---|

| Apoptosis (Extrinsic) | Fas, ASK1, JNK, Caspase-8, Caspase-3 | Induces Fas-mediated signaling cascade leading to caspase activation. |

| Apoptosis (Intrinsic) | p53, Bax, Mitochondria, Caspase-9, Caspase-3 | Activates p53 and Bax, disrupts mitochondrial integrity, leading to caspase activation. |

| Necroptosis | RIPK1, RIPK3, MLKL | Stabilizes RIPK1 by inhibiting its degradation, triggering the necroptotic cascade. |

Autophagy Regulation

4-HNE exhibits a dual, concentration-dependent role in the regulation of autophagy, a cellular process for degrading and recycling damaged components.

Activation at Low Concentrations: At lower, sublethal concentrations (e.g., 5-10 μM), 4-HNE stimulates and activates autophagy. This response is considered a protective mechanism, helping the cell to clear damaged proteins and organelles that result from HNE-induced stress.

Inhibition at High Concentrations: At higher concentrations (e.g., 15 μM), 4-HNE inhibits autophagic flux. This inhibition is correlated with the modification of key autophagy-related proteins, preventing the cell from effectively removing dysfunctional components and contributing to cellular toxicity.

Studies in primary neurons have shown that 4-HNE can directly adduct to autophagy-related proteins. One identified target is the vacuolar-type H+-translocating ATPase, an enzyme crucial for lysosomal acidification, which is necessary for autophagic degradation. The inhibition of glucose metabolism has been found to suppress this protective autophagic response and exacerbate HNE-induced cell death.

Cellular Proliferation, Differentiation, and Cell Cycle Modulation

4-HNE is a significant modulator of cell proliferation, differentiation, and the cell cycle, with effects that vary depending on cell type and concentration.

Cell Cycle Arrest: In cell lines such as human leukemic HL-60 cells, 4-HNE acts as an inhibitor of cell growth. It induces an accumulation of cells in the G0/G1 phase of the cell cycle, effectively halting their progression towards DNA synthesis and mitosis. This cell cycle arrest is achieved through the modulation of key regulatory proteins:

It decreases the expression of crucial cyclins, including cyclin D1, D2, and A.

It increases the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor. These changes prevent the phosphorylation of the retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to and inactivates the E2F family of transcription factors, which are necessary for the expression of genes required for cell cycle progression.

Modulation of Differentiation: The impact of 4-HNE on cellular differentiation is context-dependent.

In leukemic cell lines, 4-HNE has been shown to induce differentiation, which is accompanied by a reduction in the expression of the c-myc oncogene.

Conversely, in human adipose precursor cells, 4-HNE at non-toxic concentrations (1 μM) was found to hamper adipogenic differentiation. This effect was mediated through the activation of several signaling pathways, including Wnt/β-catenin, p38 MAPK, ERK1/2, and JNK.

| Protein/Pathway | Effect of 4-HNE | Consequence |

|---|---|---|

| Cyclin D1, D2, A | Decrease | Inhibition of cell cycle progression |

| p21 (CDK inhibitor) | Increase | Inhibition of cyclin-dependent kinases |

| pRb (Retinoblastoma protein) | Increased hypophosphorylation | Activation of pRb's inhibitory function |

| E2F Transcription Factors | Inactivation (via pRb binding) | Repression of genes for cell cycle progression |

Inflammation and Immune Response Modulation (e.g., NLRP3 Inflammasome)

4-HNE plays a complex and significant role in modulating inflammatory responses, most notably as an endogenous inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by danger signals, triggers the maturation of the pro-inflammatory cytokine interleukin-1β (IL-1β) and induces a form of inflammatory cell death called pyroptosis.

Research has shown that 4-HNE at physiological concentrations can block the activation of the NLRP3 inflammasome. This inhibitory effect occurs independently of the initial priming step involving NF-κB signaling. The specific mechanism involves 4-HNE directly binding to the NLRP3 protein, which prevents the crucial interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a necessary step for inflammasome assembly and activation.

This inhibitory action is specific to the NLRP3 inflammasome; 4-HNE does not appear to affect the activation of other inflammasomes, such as AIM2 or NLRC4. By inhibiting NLRP3, 4-HNE effectively blocks both IL-1β secretion and pyroptosis in macrophages.

While the primary role described in recent research is inhibitory, other studies have suggested 4-HNE can also have pro-inflammatory effects in different contexts, such as stimulating the expression of chemokines like MCP-1 or other cytokines through pathways like TLR4/NF-κB. This highlights the multifaceted nature of 4-HNE as a signaling molecule in inflammation.

Role of 4 Hydroxynonenal in Disease Pathogenesis Pre Clinical Models

Ocular Pathologies and 4-Hydroxynonenal Role (e.g., Cataractogenesis Models)

Oxidative stress and the resulting lipid peroxidation products, including HNE, are strongly implicated in the development of cataracts, a leading cause of blindness worldwide. frontiersin.orgkoreascience.krmdpi.comresearchgate.netnih.gov Pre-clinical studies utilizing various models, such as cultured lenses, rat models, and mouse models, have provided substantial evidence for the role of HNE in cataract formation.

Research using cultured rat lenses has shown that exposure to HNE directly causes opacification, mimicking a key feature of cataract development. arvojournals.orgtandfonline.comnih.govtandfonline.com This opacification is linked to the ability of HNE to form adducts with cellular proteins. HNE possesses reactive groups, including a conjugated aldehyde and a C=C double bond, allowing it to readily react with amino acid residues like cysteine, histidine, and lysine (B10760008) in proteins, forming stable Michael adducts or Schiff bases. wikipedia.orgtandfonline.commdpi.com These protein-HNE adducts can disrupt protein structure and function, contributing to cellular damage and loss of lens transparency. arvojournals.orgnih.govtandfonline.comresearchgate.net

Studies in human lens epithelial cells (HLECs) and rat lenses have investigated the metabolism and detoxification of HNE. The lens possesses defense mechanisms involving enzymes such as Aldehyde Dehydrogenase 1A1 (ALDH1A1) and Glutathione (B108866) S-transferases (GSTs), particularly GST8-8, which metabolize and detoxify HNE by conjugating it with glutathione (GSH) or oxidizing it to 4-hydroxy-2-nonenoic acid (HNA). arvojournals.orgnih.govtandfonline.comnih.govarvojournals.org Impairment of these detoxification pathways can lead to the accumulation of HNE and enhanced toxicity, contributing to cataract formation. nih.govarvojournals.org

Pre-clinical interventions aimed at bolstering the lens's ability to detoxify HNE have shown promise in ameliorating cataractogenesis in models. For instance, pre-culturing rat lenses with butylated hydroxytoluene (BHT) was found to induce GST8-8, enhancing the detoxification of HNE and reducing HNE-induced opacification. tandfonline.comnih.govtandfonline.com Another study demonstrated that a combination of a metal chelator and a carrier molecule could up-regulate ALDH1A1, increasing HNE detoxification and protecting against oxidation-associated toxicity in HLECs and rat lenses exposed to oxidative stress induced by agents like H₂O₂, Fenton reaction, or high glucose. arvojournals.org

Specific animal models exhibiting increased oxidative stress and lipid peroxidation have been valuable in studying HNE's role in cataracts. The OXYS rat strain, which generates excess reactive oxygen species, develops cataracts early in life, with increased staining for HNE observed in the lens epithelium, cortex, and nucleus compared to control lenses. nih.gov This model highlights the association between systemic oxidative stress, elevated HNE levels, and cataract formation.

Diabetic animal models also demonstrate the involvement of HNE in cataractogenesis. In Spontaneously Diabetic Torii (SDT) fatty rats, a model for obese type 2 diabetes that develops diabetic cataracts, increased levels of HNE were observed in the lens, correlating with cataract formation. arvojournals.org This increase in HNE was linked to the polyol pathway and increased oxidative stress under hyperglycemic conditions. arvojournals.org

Beyond cataracts, HNE has been implicated in other ocular pathologies in pre-clinical settings. In models of dry eye disease (DED), increased levels of HNE have been detected in tears and conjunctival cells, suggesting a role for lipid peroxidation-derived aldehydes in the oxidative stress and inflammation associated with DED. nih.govmdpi.comarvojournals.orgacquirepublications.org

| Study Model (Pre-clinical) | Condition Simulated | HNE Measurement Location | Key Finding Related to HNE | Citation |

| Cultured Rat Lenses | Oxidative Cataractogenesis | Lens Opacification | HNE causes lens opacification. tandfonline.comnih.govtandfonline.com Pre-treatment with BHT reduces HNE-induced opacification and induces GST8-8. tandfonline.comnih.govtandfonline.com | tandfonline.comnih.govtandfonline.com |

| Cultured Human Lens Epithelial Cells (HLECs) & Rat Lens | Oxidative Stress Toxicity | Protein-HNE adducts, Apoptosis | HNE induces toxicity and protein-HNE adduct formation. arvojournals.orgarvojournals.org Impaired ALDH1A1 increases toxicity. arvojournals.org Metal chelator/carrier combination reduces toxicity and up-regulates ALDH1A1. arvojournals.org | arvojournals.orgarvojournals.org |

| OXYS Rats | High Oxidative Stress | Lens (Epithelium, Cortex, Nucleus) | Increased HNE staining observed in cataractous lenses. nih.gov | nih.gov |

| Spontaneously Diabetic Torii (SDT) fatty rats | Diabetic Cataractogenesis | Lens | Increased lens HNE levels correlated with cataract formation. arvojournals.org | arvojournals.org |

| Blink Suppressed Dry Eye Mouse Model | Dry Eye Disease | Corneal Epithelium | Increased 4-HNE positive stained cells observed after environmental dry eye stress. arvojournals.org | arvojournals.org |

| Mouse Retina and Optic Nerve Head | Proton Irradiation Damage | Retina and ONH | Enhanced immunoreactivity for HNE observed after single or fractionated proton doses. nih.gov | nih.gov |

Furthermore, studies in rat models of retinal damage induced by light exposure have shown increased levels of protein modifications by HNE in the retina and retinal pigment epithelium (RPE), suggesting that HNE-mediated protein damage may be an early event preceding photoreceptor cell apoptosis. researchgate.net Similarly, in a mouse model of retinal detachment, elevated levels of oxidized lipids and proteins, including HNE, were found in the retina, and treatment with a free radical scavenger reduced HNE expression and photoreceptor cell death. researchgate.net Increased HNE immunoreactivity has also been observed in the retina and optic nerve head (ONH) of mice following proton irradiation, indicating oxidative damage in these tissues. nih.gov

Advanced Methodologies for 4 Hydroxynonenal Research

Detection and Quantification of 4-Hydroxynonenal in Biological Matrices

The analysis of 4-HNE in biological matrices presents a significant analytical challenge due to its low physiological concentrations and its propensity to form adducts with various biomolecules. Consequently, highly sensitive and specific methods are required for its accurate measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches (e.g., Derivatization Strategies)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of 4-HNE by GC-MS is hindered by its low volatility and thermal instability. To overcome these limitations, derivatization strategies are employed to convert 4-HNE into a more volatile and stable derivative.

A common derivatization agent is pentafluorobenzyl oxime (PFB-oxime), which reacts with the aldehyde group of 4-HNE. The resulting derivative is then typically silylated to protect the hydroxyl group, further enhancing its volatility and thermal stability. This two-step derivatization process allows for the sensitive detection and quantification of 4-HNE using GC-MS, often in selected ion monitoring (SIM) mode for increased specificity.

Table 1: Comparison of Derivatization Strategies for GC-MS Analysis of 4-HNE

| Derivatization Reagent | Target Functional Group | Advantages | Disadvantages |

| Pentafluorobenzyl oxime (PFB-oxime) | Aldehyde | High sensitivity, good stability | Two-step derivatization required |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | Aldehyde | Forms stable oxime derivatives | May require subsequent silylation |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl | Single-step reaction for hydroxyl groups | Does not derivatize the aldehyde group |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques (e.g., Electrospray Ionization)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a cornerstone for the analysis of 4-HNE and its derivatives in biological samples. nih.gov This technique offers high sensitivity and specificity, allowing for the direct analysis of 4-HNE without the need for extensive derivatization, although derivatization can sometimes be used to enhance ionization efficiency. Electrospray ionization (ESI) is a commonly used ionization source in LC-MS/MS for the analysis of polar molecules like 4-HNE. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually on a reversed-phase column, to resolve 4-HNE from other matrix components. The eluent is then introduced into the mass spectrometer, where 4-HNE is ionized, and the resulting ions are fragmented. The specific fragmentation patterns are then used for quantification, providing a high degree of confidence in the identification and measurement of 4-HNE.

Chiral Separation for Enantiomer Analysis

4-HNE exists as a racemic mixture of two enantiomers, (4R)-4-HNE and (4S)-4-HNE. These enantiomers can exhibit different biological activities, making their individual quantification important. Chiral separation techniques, coupled with LC-MS/MS, have been developed to distinguish between the two enantiomers. This is typically achieved using a chiral stationary phase in the liquid chromatography column, which allows for the differential retention of the (4R) and (4S) forms.

Quantification of 4-Hydroxynonenal Metabolites and Adducts

Beyond the measurement of free 4-HNE, LC-MS/MS is also invaluable for the quantification of its various metabolites and adducts. 4-HNE is extensively metabolized in the body, and it also readily forms covalent adducts with proteins, peptides, and nucleic acids. nih.gov The ability to measure these metabolites and adducts provides a more comprehensive picture of 4-HNE's biological impact.

For example, the major detoxification pathway for 4-HNE involves its conjugation with glutathione (B108866) (GSH) to form glutathionyl-HNE (GS-HNE). LC-MS/MS methods have been developed to quantify GS-HNE and its subsequent metabolites in various biological fluids, providing insights into the cellular capacity to detoxify 4-HNE.

Immunochemical Assays for 4-Hydroxynonenal Adducts (e.g., ELISA, Immunohistochemistry, Western Blot)

Immunochemical assays are widely used for the detection of 4-HNE-protein adducts. nih.gov These methods rely on the use of antibodies that specifically recognize the structural epitopes formed when 4-HNE reacts with amino acid residues on proteins, primarily cysteine, histidine, and lysine (B10760008). nih.gov

Immunohistochemistry (IHC) : IHC is a qualitative or semi-quantitative technique used to visualize the localization of 4-HNE-protein adducts within tissues. Tissue sections are incubated with an anti-4-HNE antibody, which is then detected using a labeled secondary antibody, allowing for the visualization of the adducts under a microscope.

Western Blot : Western blotting is used to detect 4-HNE modifications on specific proteins. Proteins from a sample are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an anti-4-HNE antibody to identify which proteins have been modified by 4-HNE.

Table 2: Overview of Immunochemical Assays for 4-HNE Adducts

| Assay | Principle | Application | Advantages | Limitations |

| ELISA | Competitive or sandwich immunoassay | Quantification of total 4-HNE adducts in fluids and tissues | High throughput, quantitative | Does not identify specific adducted proteins |

| Immunohistochemistry | In situ detection of adducts in tissue sections | Localization of 4-HNE adducts within tissues | Provides spatial information | Semi-quantitative, potential for non-specific staining |

| Western Blot | Detection of adducts on specific proteins after gel electrophoresis | Identification of specific proteins modified by 4-HNE | Identifies target proteins | Less sensitive than ELISA, semi-quantitative |

Fluorescent Probe-Based Detection Strategies

In recent years, fluorescent probes have been developed for the detection of 4-HNE in living cells and in vitro systems. These probes are designed to react specifically with 4-HNE, resulting in a change in their fluorescent properties. This allows for the real-time monitoring of 4-HNE production and localization within cells.

One strategy involves the use of probes that undergo a Michael addition reaction with the α,β-unsaturated aldehyde moiety of 4-HNE. This reaction leads to a significant increase in the fluorescence intensity of the probe. These fluorescent probes offer a powerful tool for studying the dynamic changes in 4-HNE levels in response to various stimuli and for investigating its subcellular distribution.

Solid Phase Extraction and Microextraction Techniques for Sample Preparation

Effective sample preparation is a critical prerequisite for the accurate analysis of 4-Hydroxynonenal (4-HNE) due to its high reactivity and typically low concentrations in biological matrices. Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) are powerful techniques that address these challenges by enabling the extraction, cleanup, and concentration of analytes prior to chromatographic analysis oup.comnih.gov. These methods offer significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, improved recovery yields, and the potential for automation oup.comnih.gov.

SPE is a widely used sample preparation method that involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest or the interfering compounds nih.govspandidos-publications.com. The choice of sorbent is crucial for selective extraction and is based on the physicochemical properties of the analyte and the sample matrix researchgate.net. For 4-HNE analysis, nonpolar sorbents like C18 (octadecylsilyl) are commonly employed, leveraging the hydrophobic nature of the aldehyde to separate it from the more polar components of the biological sample researchgate.netnih.govmdpi.com. The general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte oup.com. The efficiency of this process can be optimized by adjusting various parameters, such as the type of solvent, pH, and ionic strength of the sample nih.gov.

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes researchgate.netjst.go.jp. The fiber can be directly immersed in a liquid sample or exposed to the headspace above the sample for the extraction of volatile compounds nih.govjst.go.jp. SPME integrates sampling, extraction, and concentration into a single step, making it a rapid and efficient method nih.gov. For 4-HNE analysis, SPME has been successfully used in combination with gas chromatography (GC) and high-performance liquid chromatography (HPLC) researchgate.netoatext.com.

Due to the reactive nature of 4-HNE, derivatization is often a necessary step to stabilize the aldehyde and enhance detection sensitivity nih.govimrpress.com. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of 4-HNE to form a stable hydrazone nih.govoatext.com. This derivatization can be performed before or after the extraction process. For instance, a method involving SPME has been developed where HNE is derivatized with DNPH and then extracted using an SPME fiber for subsequent HPLC analysis researchgate.netoatext.com. This approach has shown good recovery rates and low quantification limits researchgate.netoatext.com.

Table 1: Comparison of Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) for 4-HNE Analysis

| Feature | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |

|---|---|---|

| Principle | Analyte is retained on a solid sorbent packed in a cartridge. | Analyte is adsorbed/absorbed onto a coated fiber. |

| Solvent Usage | Requires solvents for conditioning, washing, and elution. | Solvent-free extraction process. |

| Sample Volume | Can accommodate larger sample volumes. | Typically used for smaller sample volumes. |

| Automation | Can be automated. | Easily automated. |

| Common Sorbents/Coatings for 4-HNE | C18 (Octadecylsilyl) | Carboxen/Polydimethylsiloxane |

| Coupling with Analytical Instruments | HPLC, GC-MS, LC-MS/MS | GC, GC-MS, HPLC, LC-MS |

| Derivatization | Often required (e.g., with DNPH) to stabilize 4-HNE. | Can be used for both native and derivatized 4-HNE. |

In Vitro and In Vivo Model Systems for 4-Hydroxynonenal Studies

Understanding the multifaceted roles of 4-HNE in cellular processes and disease pathogenesis relies heavily on the use of well-characterized in vitro and in vivo model systems. These models allow for controlled investigations into the mechanisms of 4-HNE-induced toxicity and its contribution to various pathological conditions.

Cell culture models are indispensable tools for dissecting the direct effects of 4-HNE on cellular functions and signaling pathways in a controlled environment. A variety of cell lines have been employed to study the cytotoxic and mechanistic aspects of 4-HNE exposure. The choice of cell line often depends on the specific biological question being addressed, with researchers utilizing cell types relevant to the diseases in which 4-HNE is implicated.

For instance, the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12 are frequently used to investigate the role of 4-HNE in neurodegenerative diseases researchgate.netnih.gov. Studies using these cells have demonstrated that 4-HNE can induce apoptosis and oxidative stress, providing insights into its neurotoxic mechanisms researchgate.netnih.gov. Similarly, the human hepatoma cell line HepG2 is a valuable model for studying liver-related pathologies, where 4-HNE has been shown to induce both apoptosis and necrosis through multiple pathways imrpress.commdpi.com. In the context of metabolic diseases, primary cultures of adipose-derived stem cells (ASCs) have been used to show that 4-HNE can impair adipogenic differentiation nih.gov.

The concentrations of 4-HNE used in these studies are critical and are often chosen to reflect physiological and pathological levels. Lower concentrations (typically <10 µM) are often used to study signaling and adaptive responses, while higher concentrations (>20 µM) are employed to investigate cytotoxic effects such as apoptosis and necrosis oup.comnih.govspandidos-publications.comimrpress.com. Research has shown that the cellular response to 4-HNE is dose-dependent, with low concentrations potentially inducing protective mechanisms and higher concentrations leading to cell death nih.gov.

Mechanistic studies in cultured cells have revealed that 4-HNE can modulate a wide array of cellular processes, including the activation of stress-activated protein kinases like JNK, induction of heat shock proteins, and alteration of mitochondrial function researchgate.netimrpress.com. These in vitro models provide a platform to identify the molecular targets of 4-HNE and to elucidate the signaling cascades that are triggered by its presence.

Table 2: Examples of Cell Culture Models in 4-HNE Research

| Cell Line | Cell Type/Origin | Research Focus | Key Findings |

|---|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Neurotoxicity, Apoptosis | 4-HNE induces mitochondrial-mediated apoptosis and oxidative stress. |

| HepG2 | Human Hepatoma | Liver Toxicity, Apoptosis, Necrosis | 4-HNE induces both apoptosis and necrosis via extrinsic and intrinsic pathways. |

| PC12 | Rat Pheochromocytoma | Neurodegeneration, Adaptive Response | 4-HNE is a mediator of oxidative stress-induced neuronal apoptosis; sublethal concentrations can induce adaptive protection. |

| Adipose-Derived Stem Cells (ASCs) | Human Adipose Tissue | Metabolic Disease, Adipogenesis | 4-HNE impairs adipogenic differentiation. |

| RKO | Human Colorectal Carcinoma | Stress Signaling, Gene Expression | 4-HNE elicits gene expression responses related to antioxidant, ER stress, and heat shock pathways. |

| INS-1E | Rat Insulinoma | Diabetes, Beta-cell dysfunction | High concentrations of 4-HNE compromise beta-cell survival and impair insulin (B600854) secretion. |

Animal models are crucial for investigating the systemic effects of 4-HNE and its role in the pathogenesis of complex diseases in a whole-organism context. These models allow for the study of long-term consequences of elevated 4-HNE levels and the interplay between different organs and tissues, which cannot be fully recapitulated in cell culture systems.

Rodent models, including mice and rats, are the most commonly used for studying 4-HNE-related pathologies. These models can be broadly categorized into two types: those where oxidative stress is induced, leading to endogenous 4-HNE production, and those where 4-HNE is administered exogenously. For example, models of neurodegenerative diseases like Alzheimer's disease (e.g., 5XFAD transgenic mice) have shown increased levels of 4-HNE in the brain, correlating with cognitive deficits mdpi.com. Similarly, in animal models of Huntington's disease, elevated 4-HNE adducts have been observed .

In the context of metabolic diseases, animal models of obesity and diabetes have demonstrated increased 4-HNE levels in various tissues, including adipose tissue, liver, and muscle nih.govoatext.com. These findings suggest a role for 4-HNE in the development of insulin resistance and other metabolic complications. Models of liver disease, such as those induced by carbon tetrachloride (CCl4) or chronic ethanol administration, have also shown a significant increase in 4-HNE-protein adducts in the liver, which is associated with tissue damage jst.go.jpnih.govsemanticscholar.org.

Furthermore, animal models have been instrumental in studying the role of 4-HNE in cardiovascular diseases. Elevated levels of 4-HNE have been found in atherosclerotic lesions in animal models, where it is thought to contribute to vascular inflammation through the modification of low-density lipoproteins (LDL) oatext.com. Studies in gerbils have also shown increased 4-HNE levels in hippocampal neurons following transient global forebrain ischemia, suggesting its involvement in stroke-related neuronal death oatext.com.

These in vivo studies provide strong evidence for the pathological significance of 4-HNE and serve as valuable platforms for testing the efficacy of therapeutic strategies aimed at reducing 4-HNE levels or mitigating its downstream effects.

Table 3: Examples of Animal Models in 4-HNE Research

| Animal Model | Species | Disease Mimicked | Key Findings Related to 4-HNE |

|---|---|---|---|

| 5XFAD Transgenic Mice | Mouse | Alzheimer's Disease | Increased 4-HNE levels in the frontal cortex, correlating with cognitive deficits. |

| Carbon Tetrachloride (CCl4)-induced Liver Injury | Rat/Mouse | Liver Fibrosis/Cirrhosis | Significant increase in 4-HNE-protein adducts in hepatocytes. |

| Chronic Ethanol Administration | Rat | Alcoholic Liver Disease | Marked staining for 4-HNE in the liver, particularly in perivenular areas. |

| Transient Global Forebrain Ischemia | Gerbil | Stroke/Cerebral Ischemia | Increased levels of 4-HNE in hippocampal neurons prior to their degeneration. |

| Dystrophin-deficient (mdx) Mice | Mouse | Duchenne Muscular Dystrophy | Elevated levels of 4-HNE in skeletal muscle. |

| Diet-induced Obesity | Mouse | Obesity/Metabolic Syndrome | Increased 4-HNE adducts in adipocyte nuclear proteins. |

Omics Technologies in 4-Hydroxynonenal Research

The advent of "omics" technologies has revolutionized the study of 4-HNE by enabling a global and unbiased analysis of its interactions with cellular components. Proteomics and lipidomics, in particular, have provided powerful tools to identify the specific molecular targets of 4-HNE and to understand the broader impact of its presence on cellular metabolism and signaling networks.

Proteomics plays a central role in 4-HNE research by facilitating the identification and quantification of proteins that are covalently modified by this reactive aldehyde. This field, often referred to as "adductomics," is critical for understanding the molecular mechanisms through which 4-HNE exerts its biological effects. Mass spectrometry (MS) is the cornerstone of these proteomics approaches, offering the sensitivity and specificity required to detect and characterize 4-HNE-protein adducts in complex biological samples nih.gov.

The modification of proteins by 4-HNE typically occurs on the nucleophilic side chains of cysteine, histidine, and lysine residues through Michael addition or Schiff base formation nih.govoatext.com. These modifications result in a characteristic mass increase of the adducted amino acid, which can be detected by MS. For example, a Michael addition of 4-HNE adds 156 Da to the mass of the modified residue oatext.com. Advanced MS techniques, such as nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS), allow for the precise identification of the modified proteins and the specific amino acid residues that are targeted by 4-HNE oatext.com.

To enhance the detection of low-abundance 4-HNE-adducted proteins, various enrichment strategies have been developed. These include immunochemical methods that use antibodies specific for 4-HNE-protein adducts to immunoprecipitate the modified proteins before MS analysis spandidos-publications.comnih.gov. Another innovative approach involves the use of "click chemistry," where cells are treated with synthetic azido- or alkynyl-derivatives of 4-HNE. These modified aldehydes form adducts with proteins, which can then be specifically labeled with a biotin tag for affinity purification and subsequent proteomic analysis imrpress.com.

These proteomics studies have successfully identified a wide range of 4-HNE target proteins involved in various cellular processes, including energy metabolism, cytoskeletal organization, and stress response pathways imrpress.comnih.gov. For example, proteins such as heat shock proteins (Hsp70 and Hsp90) and components of the proteasome have been identified as targets of 4-HNE, suggesting that 4-HNE can impair cellular protein quality control mechanisms nih.govimrpress.com. The identification of these specific protein targets provides valuable insights into the pathophysiology of diseases associated with oxidative stress.

Table 4: Proteomics Methodologies for 4-HNE Adductomics

| Methodology | Principle | Advantages | Key Applications |

|---|---|---|---|

| NanoLC-MS/MS | Separation of peptides by liquid chromatography followed by mass analysis for identification and sequencing. | High sensitivity and specificity for identifying modified proteins and adduction sites. | Unbiased identification of 4-HNE target proteins in complex mixtures. |

| Immunochemical Enrichment | Use of antibodies specific for 4-HNE adducts to isolate modified proteins or peptides. | Enhances the detection of low-abundance adducted proteins. | Analysis of 4-HNE adducts in tissues and cells from disease models. |

| Click Chemistry-based Labeling | Metabolic labeling with modified 4-HNE containing a bioorthogonal tag (e.g., azide or alkyne) for subsequent biotinylation and enrichment. | High specificity for labeling and enriching HNE-adducted proteins in situ. | Unbiased discovery of 4-HNE protein targets in living cells. |

| Redox Proteomics | 2D gel electrophoresis followed by immunoblotting with anti-HNE antibodies and MS identification of protein spots. | Allows for the visualization and quantification of changes in protein adduction levels. | Comparative analysis of 4-HNE adduction in different pathological states. |

Lipidomics, the large-scale study of cellular lipids, provides a powerful platform to investigate the impact of 4-HNE on lipid metabolism and to identify novel lipid biomarkers of oxidative stress. The field of "oxidative lipidomics" specifically focuses on the analysis of oxidized lipids and their metabolites, including 4-HNE, using advanced mass spectrometry-based techniques oatext.com. This approach allows for a comprehensive profiling of the lipidome, revealing alterations in lipid composition and metabolism that occur in the context of 4-HNE-associated pathologies.

Mass spectrometry is the primary analytical tool in lipidomics, enabling the identification and quantification of a wide range of lipid species in biological samples nih.govmdpi.com. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for lipidomics analysis, providing both separation of complex lipid mixtures and sensitive detection mdpi.com. Shotgun lipidomics, which involves the direct infusion of lipid extracts into the mass spectrometer, offers a high-throughput alternative for lipid profiling mdpi.com.